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molecular formula C6H5Cl3N2O B2665376 1-Methyl-2-(trichloroacetyl)imidazole CAS No. 30148-23-3

1-Methyl-2-(trichloroacetyl)imidazole

Cat. No. B2665376
M. Wt: 227.47
InChI Key: MODGUAUPMUUXLN-UHFFFAOYSA-N
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Patent
US08729078B2

Procedure details

To the solution of 1-methyl-1H-imidazole (2 g, 24.4 mmol) in 16 mL of DCM was added dropwise 4.4 g of trichloroacetyl chloride and the resulting mixture was stirred at 25° C. for 6 h. The mixture was cooled to 0° C. and 3.4 mL of triethylamine was added dropwise with stirring. The solvent was evaporated and the residue was purified by flash column chromatography (petroleum ether/DCM=4/1) to give 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethanone (3.1 g, yield 56%). 1H NMR (300 MHz, CDCl3) δ 7.35 (s, 1H), 7.16 (s, 1H), 4.06 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[Cl:7][C:8]([Cl:13])([Cl:12])[C:9](Cl)=[O:10].C(N(CC)CC)C>C(Cl)Cl>[Cl:7][C:8]([Cl:13])([Cl:12])[C:9]([C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][N:4]=1)=[O:10]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 25° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (petroleum ether/DCM=4/1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC(C(=O)C=1N(C=CN1)C)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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